molecular formula C9H8FN3O B2766836 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one CAS No. 459414-73-4

3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

Katalognummer: B2766836
CAS-Nummer: 459414-73-4
Molekulargewicht: 193.181
InChI-Schlüssel: VDDWAGDCXKFEOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H8FN3O and its molecular weight is 193.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiviral applications. This article reviews the existing literature on the biological activity of this compound, including its synthesis, cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors through various methods, including microwave-assisted synthesis and traditional organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Cytotoxicity and Antitumor Activity

Research has demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives possess IC50 values significantly lower than those of established chemotherapeutic agents like lapatinib.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF7 (Breast)3.79 ± 0.96
This compoundA2780 (Ovarian)0.14 ± 0.03
LapatinibMCF75.9 ± 0.74
LapatinibA278012.11 ± 1.03

The compound's mechanism of action primarily involves the inhibition of multiple tyrosine kinases, which are critical in cancer cell proliferation and survival. Notably, compounds derived from this class have shown to act as ATP non-competitive inhibitors against CDK2 and HER2 kinases and ATP competitive inhibitors against EGFR .

Antiviral Activity

In addition to antitumor properties, some studies have indicated that quinazolinone derivatives exhibit antiviral activity. For instance, specific analogs were tested against Tobacco Mosaic Virus (TMV), revealing moderate antiviral activity linked to the structural modifications on the quinazolinone scaffold .

Table 2: Antiviral Activity Against TMV

CompoundCurative Rate (%)Concentration (µg/mL)Reference
III-3155500
III-1654500

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is heavily influenced by their substituents. The presence of fluorine atoms, as seen in this compound, has been associated with enhanced cytotoxicity compared to other halogenated derivatives . The SAR studies suggest that modifications at specific positions on the quinazolinone ring can lead to significant increases in potency against targeted kinases.

Case Studies

A recent study evaluated a series of quinazolinone derivatives for their anticancer properties, focusing on their ability to inhibit EGFR autophosphorylation. The results indicated that compounds with a fluorine substitution at the sixth position showed improved inhibitory activity compared to their non-fluorinated counterparts .

Eigenschaften

IUPAC Name

3-amino-6-fluoro-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDWAGDCXKFEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.